Superior Resistance to Efficiency Roll-Off at High Brightness vs. CzC and CzCSi
In a direct head-to-head device comparison under identical architecture (ITO/PEDT-PSS/DPAS/TCTA/host:8 wt% FIrpic/TAZ/LiF/Al), CzSi demonstrates markedly superior resistance to efficiency roll-off at elevated current densities relative to its closest structural analogues CzC and CzCSi [1]. While all three hosts attain comparable peak EQE values at low current density, the CzC and CzCSi devices suffer from severe efficiency collapse at higher brightness, whereas CzSi maintains substantially higher EQE at practical luminance levels [1].
| Evidence Dimension | External quantum efficiency (EQE) retention at elevated luminance |
|---|---|
| Target Compound Data | CzSi: EQE >12% at 100 cd/m²; EQE ≈ 9% at 1,000 cd/m²; maximum brightness 59,000 cd/m² at 14.5 V |
| Comparator Or Baseline | CzC: EQE ≈ 7% at 100 cd/m²; EQE ≈ 0.6% at 1,000 cd/m²; maximum brightness 2,200 cd/m². CzCSi: maximum brightness 4,200 cd/m² |
| Quantified Difference | At 1,000 cd/m², CzSi retains ~15× higher EQE than CzC (9% vs. 0.6%). Maximum brightness: CzSi achieves ~27× higher luminance than CzC (59,000 vs. 2,200 cd/m²). |
| Conditions | Device structure: ITO/PEDT-PSS (~300 Å)/DPAS (175 Å)/TCTA (25 Å)/host doped with 8 wt% FIrpic (250 Å)/TAZ (500 Å)/LiF (5 Å)/Al (1000 Å). Room-temperature operation. |
Why This Matters
CzSi is the only host among the three structurally analogous candidates that can sustain usable efficiency at display-relevant brightnesses (≥1,000 cd/m²), making it the exclusive procurement choice for practical blue PhOLED devices where luminance must not come at the expense of efficiency.
- [1] Tsai, M.-H.; Ke, T.-H.; Lin, H.-W.; Wu, C.-C.; Chiu, S.-F.; Fang, F.-C.; Liao, Y.-L.; Wong, K.-T.; Chen, Y.-H.; Wu, C.-I. Triphenylsilyl- and Trityl-Substituted Carbazole-Based Host Materials for Blue Electrophosphorescence. ACS Appl. Mater. Interfaces 2009, 1 (3), 567–574. View Source
